Blood Glucose Reduction in Diabetic Rat Model
In a head-to-head in vivo study using streptozotocin (STZ)-induced diabetic rats, taxiresinol (100 mg/kg, i.p.) reduced fasting blood glucose by 20.9%, while isotaxiresinol and secoisolariciresinol achieved reductions of 34.5% and 33.4%, respectively, under identical conditions [1]. The positive control combination of tolbutamide (200 mg/kg) and buformin (1 mg/kg) produced a 24.0% reduction, positioning taxiresinol's efficacy as moderate and distinct among its structural analogs.
| Evidence Dimension | Fasting blood glucose reduction |
|---|---|
| Target Compound Data | 20.9% reduction |
| Comparator Or Baseline | Isotaxiresinol: 34.5% reduction; Secoisolariciresinol: 33.4% reduction; Tolbutamide+buformin: 24.0% reduction |
| Quantified Difference | Taxiresinol is 13.6 percentage points less effective than isotaxiresinol and 12.5 percentage points less effective than secoisolariciresinol |
| Conditions | Streptozotocin-induced diabetic rats, 100 mg/kg i.p. dose |
Why This Matters
This differentiation informs dose selection and compound prioritization for diabetes research, where a milder hypoglycemic effect may be desirable in specific combinatorial or safety-focused studies.
- [1] Banskota AH, Nguyen NT, Tezuka Y, Nobukawa T, Kadota S. Hypoglycemic effects of the wood of Taxus yunnanensis on streptozotocin-induced diabetic rats and its active components. Phytomedicine. 2006;13(1-2):109-14. View Source
